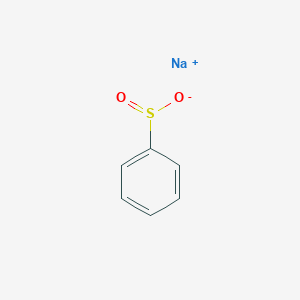

sodium;benzenesulfinate

Description

Significance in Modern Organic Synthesis and Organosulfur Chemistry

Sodium benzenesulfinate (B1229208) is a white, crystalline solid that is soluble in water and various organic solvents. ontosight.ai This solubility profile, combined with its stability, makes it a highly practical reagent in a multitude of reaction conditions. ontosight.ai In the vast landscape of organic synthesis, the introduction of sulfur-containing functional groups is of paramount importance due to their prevalence in pharmaceuticals, agrochemicals, and materials science. ontosight.aifscichem.com Sodium benzenesulfinate serves as a readily available and efficient source of the benzenesulfonyl moiety, a key structural motif in many biologically active molecules and functional materials. fscichem.comchemicalbook.com Its utility has been a driving force in the development of new synthetic methodologies, particularly in the ever-expanding field of organosulfur chemistry. rsc.org

Overview of Sodium Benzenesulfinate as a Versatile Synthetic Building Block

The versatility of sodium benzenesulfinate stems from its ability to act as a nucleophile, a radical precursor, or a coupling partner under various reaction conditions. ontosight.airsc.org This multifaceted reactivity allows for its participation in a wide array of chemical transformations, leading to the formation of diverse and valuable organosulfur compounds. rsc.org It is a key ingredient in the synthesis of sulfones, sulfonamides, sulfonyl hydrazides, and thiosulfonates, among other important classes of molecules. rsc.org The ability to forge carbon-sulfur (C-S), nitrogen-sulfur (N-S), and sulfur-sulfur (S-S) bonds highlights its indispensable role as a fundamental building block in the synthetic chemist's toolkit. rsc.org

Scope and Contemporary Trends in Sodium Benzenesulfinate Research

Current research involving sodium benzenesulfinate is characterized by a drive towards more sustainable and efficient synthetic methods. reportprime.com There is a growing emphasis on the development of catalytic reactions, including those utilizing transition metals and photoredox catalysis, to promote novel transformations. rsc.orgnih.gov Furthermore, the exploration of multicomponent reactions involving sodium benzenesulfinate is a significant trend, offering a streamlined approach to the synthesis of complex molecules in a single step. scilit.comsci-hub.se Researchers are also investigating its use in C-H functionalization reactions, providing a direct and atom-economical route to organosulfur compounds. chemicalbook.com The market for sodium benzenesulfinate is projected to see substantial growth, reflecting its increasing importance in the chemical and pharmaceutical industries. reportprime.comhtfmarketreport.com

Properties

IUPAC Name |

sodium;benzenesulfinate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6O2S.Na/c7-9(8)6-4-2-1-3-5-6;/h1-5H,(H,7,8);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHLCPTJLUJHDBO-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)S(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5NaO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Sodium Benzenesulfinate

Conventional Preparative Routes

Conventional methods are characterized by their reliability and use of readily available starting materials. These routes are the most frequently cited in chemical literature and form the basis of industrial production.

Reduction of Corresponding Sulfonyl Chlorides

The most prevalent method for synthesizing sodium benzenesulfinate (B1229208) is through the reduction of benzenesulfonyl chloride. This process cleaves the sulfur-chlorine bond and reduces the oxidation state of the sulfur atom.

Utilization of Sodium Sulfite (B76179) and Sodium Bicarbonate

A widely used and effective method involves the reduction of benzenesulfonyl chloride with sodium sulfite in an aqueous solution. rsc.org Sodium bicarbonate is added to act as a base, neutralizing the hydrochloric acid that is formed during the reaction and maintaining a suitable pH. rsc.orggoogle.com

The reaction is typically performed by dissolving benzenesulfonyl chloride, sodium sulfite, and sodium bicarbonate in water and heating the mixture. chemicalbook.comrsc.org A common procedure involves stirring the reaction mixture at an elevated temperature, often around 80°C, for several hours to ensure the reaction goes to completion. chemicalbook.comrsc.org After the reaction is finished, the water is removed under vacuum, and the resulting solid is purified by recrystallization from a solvent like ethanol (B145695) or methanol (B129727) to yield the final product as a white crystalline powder. rsc.orgchemicalbook.comrsc.org This method is known for producing sodium benzenesulfinate in high yields. rsc.org

Reaction Conditions for Synthesis via Sodium Sulfite/Bicarbonate

| Parameter | Value | Source(s) |

|---|---|---|

| Primary Reagent | Benzenesulfonyl chloride | chemicalbook.comrsc.org |

| Reducing Agent | Sodium sulfite | rsc.orgchemicalbook.comrsc.org |

| Base | Sodium bicarbonate | rsc.orgchemicalbook.comrsc.org |

| Solvent | Water | chemicalbook.comrsc.org |

| Temperature | 70-80°C | rsc.orgchemicalbook.comrsc.org |

| Reaction Time | ~4 hours | chemicalbook.comrsc.org |

| Purification | Recrystallization from ethanol/methanol | rsc.orgchemicalbook.com |

Application of Zinc and Sodium Carbonate

An alternative conventional reduction method employs zinc dust as the reducing agent. rsc.orgorgsyn.org In a procedure adapted from the synthesis of the analogous p-toluenesulfinate, benzenesulfonyl chloride is added to a mixture of zinc dust in water. orgsyn.org The reaction is exothermic, and the temperature typically rises to around 80°C. orgsyn.org

Following the reduction, sodium carbonate is added to the mixture until it is strongly alkaline. orgsyn.org This step is crucial as it precipitates zinc compounds and converts the sulfinic acid into its sodium salt. The mixture is then filtered to remove the zinc residues, and the filtrate, containing the desired sodium benzenesulfinate, is cooled to induce crystallization. orgsyn.org This method provides a straightforward pathway to the hydrated salt of the product. rsc.org

Neutralization of Benzenesulfinic Acid with Sodium Hydroxide (B78521)

A direct and high-yielding route to sodium benzenesulfinate involves the acid-base neutralization of benzenesulfinic acid with sodium hydroxide. sgnmchem.com This method is predicated on the availability of the parent acid.

In this process, equimolar amounts of benzenesulfinic acid and sodium hydroxide (typically as a 40% aqueous solution) are stirred together. sgnmchem.com The reaction is generally conducted at a slightly elevated temperature, around 30-40°C, for approximately two hours. sgnmchem.com Following the neutralization, the solution is concentrated, cooled to allow for crystallization, filtered, and dried under a vacuum to afford the final product. sgnmchem.com This method is efficient, with the primary operational steps being concentration and crystallization after the simple neutralization reaction. The synthesis of the related compound, sodium benzenesulfonate, can also be achieved through the neutralization of benzenesulfonic acid with sodium hydroxide. wikipedia.orgyou-iggy.comatamanchemicals.com

Advanced and Emerging Synthetic Strategies

While conventional methods are robust, research into novel synthetic pathways continues.

Formation from Cyclic Thiosulfonates

The synthesis of sodium benzenesulfinate from cyclic thiosulfonates is not a commonly documented preparative route in the reviewed scientific literature. Instead, the literature frequently describes the opposite reaction: the use of sodium benzenesulfinate as a nucleophilic sulfur reagent to react with disulfides, including cyclic variants, to synthesize unsymmetrical thiosulfonates. rsc.org This process, known as sulfenylation, is valuable for creating S-S bonds and accessing various organosulfur compounds. rsc.org

Cleavage of Benzo[d]thiazol-2-yl Sulfones

A notable method for the preparation of sodium sulfinates involves the reductive cleavage of 2-sulfonylbenzothiazoles. This approach utilizes the benzo[d]thiazol-2-yl sulfone moiety as a versatile precursor that can be readily cleaved to yield the desired sulfinate salt.

The foundational work in this area was demonstrated in 1984, where various 2-alkyl/aryl-benzo[d]thiazol-2-yl sulfones were shown to undergo clean cleavage with sodium borohydride (B1222165) (NaBH₄) to form the corresponding sodium sulfinates. rsc.org This method was also successfully applied to the synthesis of a chiral, enantiomerically enriched sulfinate salt. rsc.org However, it was noted that the yields were not determined at the time due to the hygroscopic nature of the resulting sulfinate salts. rsc.org

Subsequent research has built upon this initial methodology, expanding its utility to the synthesis of specialized sulfinates. For instance, a modified procedure was developed for the synthesis of fluorinated sodium sulfinates from difluoromethylbenzo[d]thiazol-2-yl sulfones. rsc.orgacs.org This adaptation proved to be highly efficient, producing stable, high-purity white solids in excellent yields. rsc.orgacs.org Similarly, other fluorinated sulfinates, such as PhCF₂SO₂Na and H₂CFSO₂Na, have been prepared from their corresponding benzo[d]thiazol-2-yl sulfones in high yields. acs.org

The general reaction scheme involves the treatment of the benzo[d]thiazol-2-yl sulfone with a reducing agent, typically sodium borohydride, in a suitable solvent. rsc.orgmasterorganicchemistry.comorganic-chemistry.org The reaction proceeds via the nucleophilic attack of the hydride on the sulfonyl group, leading to the cleavage of the C-S bond and formation of the sodium sulfinate.

| Precursor Sulfone | Product Sodium Sulfinate | Yield (%) | Reference |

|---|---|---|---|

| Difluoromethyl benzo[d]thiazol-2-yl sulfone | Sodium difluoromethanesulfinate (HCF₂SO₂Na) | High | acs.org |

| (Phenyldifluoromethyl) benzo[d]thiazol-2-yl sulfone | Sodium phenyldifluoromethanesulfinate (PhCF₂SO₂Na) | 90 | acs.org |

| (Fluoromethyl) benzo[d]thiazol-2-yl sulfone | Sodium fluoromethanesulfinate (H₂CFSO₂Na) | 97 | acs.org |

| Various functionalized alkyl benzo[d]thiazol-2-yl sulfones | Various functionalized sodium alkylsulfinates | Up to 78% (over 3 steps) | thieme-connect.com |

Electrochemical Synthesis Approaches for Sodium Sulfinates

Electrochemical methods offer a green and efficient alternative for the synthesis of sodium sulfinates, primarily through the reduction of arenesulfonyl chlorides. This approach avoids the need for chemical reducing agents by utilizing an electric current to drive the reaction.

The electrochemical reduction of arenesulfonyl chlorides (ArSO₂Cl) on an electrode surface leads to the formation of the corresponding arenesulfinate anion (ArSO₂⁻) and a chloride ion. This process involves a two-electron cleavage of the sulfur-chlorine (S-Cl) bond. The resulting sulfinate anion can then be paired with a sodium cation present in the electrolyte solution to form the sodium sulfinate salt.

While this method is a direct route to sodium sulfinates, the sulfinate anion formed can sometimes react with the starting sulfonyl chloride in a "father-son" nucleophilic substitution, leading to the formation of a disulfone (ArSO₂SO₂Ar) as a byproduct. The efficiency of this side reaction can be influenced by the concentration of the substrate and the scan rate in voltammetric studies.

This electrochemical approach is part of a broader field of organic electrosynthesis that has gained attention for its potential to create value-added sulfur-containing compounds from sodium sulfinates, which are generated in situ.

| Starting Material | Method | Product | Key Findings |

|---|---|---|---|

| Arenesulfonyl chlorides (ArSO₂Cl) | Electrochemical Reduction | Sodium arenesulfinates (ArSO₂Na) | Two-electron cleavage of the S-Cl bond forms the sulfinate anion. |

| p-Nitrobenzenesulfonyl chloride | Cyclic Voltammetry in DMSO | p-Nitrobenzenesulfinate derivative | Reveals the production and importance of the sulfinic acid derivative as an intermediate. |

| Various Arenesulfonyl chlorides | Electrochemical Reduction in aprotic media | Arenesulfinate and Diaryl disulfone | A "father-son" reaction between the sulfinate product and sulfonyl chloride starting material can occur. |

Elucidation of Reaction Mechanisms Involving Sodium Benzenesulfinate

Fundamental Mechanistic Pathways

The diverse reactivity of sodium benzenesulfinate (B1229208) allows for its application in the synthesis of a wide array of sulfur-containing organic molecules. rsc.org The primary mechanistic routes include nucleophilic attack by the sulfinate anion and the generation of highly reactive radical species.

Nucleophilic Substitution Processes

As a salt of a weak acid, sodium benzenesulfinate readily dissociates in solution to provide the benzenesulfinate anion (C₆H₅SO₂⁻), a potent nucleophile. ontosight.ai This anion can participate in nucleophilic substitution reactions, where it displaces a leaving group on an electrophilic substrate. ontosight.aistackexchange.com

One notable example is the reaction with alkyl halides, where the sulfinate anion attacks the electrophilic carbon atom bearing the halogen, leading to the formation of a sulfone and a halide salt. stackexchange.com This process is a classic Sₙ2 reaction, particularly effective with primary and secondary alkyl halides.

Furthermore, sodium benzenesulfinate has been shown to react with (Z)-(β-haloalkenyl)phenyliodonium salts. acs.org In this case, the reaction proceeds through a Michael addition of the benzenesulfinate anion to the Cβ position of the alkenyliodonium salt, followed by the elimination of the halogen. acs.org This nucleophilic vinylic substitution ultimately yields (Z)-1,2-bis(benzenesulfonyl)alkenes with retention of configuration. acs.org Research has also documented the nucleophilic substitution reaction of sodium benzenesulfinate with hydrazonoyl chlorides to form the corresponding sulfones. nih.gov

Table 1: Examples of Nucleophilic Substitution Reactions with Sodium Benzenesulfinate

| Electrophile | Product | Reaction Type |

| Alkyl Halide | Alkyl Phenyl Sulfone | Sₙ2 |

| (Z)-(β-Haloalkenyl)phenyliodonium Salt | (Z)-1,2-bis(benzenesulfonyl)alkene | Michael Addition-Elimination |

| Hydrazonoyl Chloride | Hydrazinylidenepropanehydrazonosulfone | Nucleophilic Substitution |

Free Radical Reaction Mechanisms

Sodium benzenesulfinate is a prominent precursor for the generation of various radical species, which are key intermediates in numerous organic transformations. rsc.orgresearchgate.net These radicals can be generated under different conditions, including the presence of oxidants, metal catalysts, or photoredox catalysts. rsc.orgnih.govmdpi.com

The oxidation of sodium benzenesulfinate, often facilitated by metal catalysts like copper or silver, or through photoredox catalysis, leads to the formation of the benzenesulfonyl radical (C₆H₅SO₂•). rsc.orgnih.govmdpi.com This radical is a versatile intermediate that can undergo a variety of reactions.

One common pathway is the addition of the sulfonyl radical to unsaturated systems like alkenes and alkynes. rsc.org For instance, the reaction with N-propargyl-substituted indoles, catalyzed by copper, involves the initial addition of the sulfonyl radical to the alkyne, followed by an intramolecular cyclization and a 1,2-aryl migration cascade. rsc.org

Sulfonyl radicals generated from sodium benzenesulfinate are also crucial in cross-coupling reactions. In photoredox/nickel dual catalysis, the sulfonyl radical can couple with aryl, heteroaryl, and vinyl halides to form sulfones. nih.gov The involvement of a sulfonyl radical in these transformations is often confirmed by radical-trapping experiments using reagents like TEMPO, which inhibit the reaction. nih.govmdpi.com

Table 2: Methods for Generating Sulfonyl Radicals from Sodium Benzenesulfinate

| Method | Catalyst/Reagent | Application |

| Oxidation | Copper or Silver Salts | Radical addition to alkenes/alkynes |

| Photoredox Catalysis | Iridium or Organoboron Photocatalysts with Nickel | Cross-coupling with aryl/vinyl halides |

| Electrochemical Oxidation | Electric Current | Synthesis of sulfonamides |

Under specific conditions, sodium benzenesulfinate can also serve as a source of the thiyl radical (RS•). polyu.edu.hk In a Chan-Lam type C-S coupling reaction, sodium benzenesulfinate reacts in the presence of a copper catalyst and potassium sulfite (B76179). polyu.edu.hk Mechanistic studies suggest that the sulfinate is deoxygenated through a radical process involving a sulfite radical, ultimately leading to the formation of a thiyl radical. polyu.edu.hk This thiyl radical can then couple with aryl boronic acids to form diaryl thioethers. polyu.edu.hk The involvement of a radical mechanism is supported by the observation that radical scavengers like TEMPO inhibit the formation of the desired product. polyu.edu.hk

Sodium benzenesulfinate has been utilized in conjunction with sources of trifluoromethyl groups to generate trifluoromethyl radicals (CF₃•). researchgate.net For example, Umemoto's reagents, which are thiophenium salts, can be used with sodium benzenesulfinate to produce phenyltrifluoromethylsulfone. researchgate.net In photoredox catalysis, the interaction of a photocatalyst with a trifluoromethyl source like Togni's reagent can generate a trifluoromethyl radical. mdpi.com This radical can then participate in various transformations, such as addition to alkenes followed by cyclization and cyano-group migration. mdpi.com

Addition-Elimination Pathways in Aromatic Systems

While classic nucleophilic aromatic substitution (SₙAr) typically requires an aromatic ring activated by strong electron-withdrawing groups, certain reactions involving sodium benzenesulfinate can proceed through related pathways. masterorganicchemistry.comlibretexts.org In an addition-elimination mechanism, a nucleophile adds to the aromatic ring to form a resonance-stabilized intermediate (a Meisenheimer complex), followed by the elimination of a leaving group. libretexts.org

Although less common for unactivated aromatic systems, palladium-mediated reactions have been explored. For instance, the desulfination of palladium sulfinate complexes can generate organopalladium intermediates. publish.csiro.au These intermediates can potentially react with other species in an insertion reaction. However, in some cases, a competing pathway involving the desulfination of a second phenyl sulfinate followed by reductive elimination to form a biaryl product can dominate. publish.csiro.au

Single Electron Transfer (SET) Processes

Single Electron Transfer (SET) is a key mechanistic step in many reactions involving sodium benzenesulfinate, particularly in the formation of sulfur-centered radicals. These radicals are pivotal intermediates for subsequent bond-forming events.

In copper-catalyzed sulfonylation reactions, a proposed mechanism involves an intermolecular SET. mdpi.comresearchgate.net For instance, in the sulfonylation of anilines, a copper complex formed from the catalyst and the aniline (B41778) derivative can undergo an SET with an oxidant like potassium persulfate (K₂S₂O₈) to generate a radical complex. mdpi.comresearchgate.net Concurrently, sodium benzenesulfinate reacts, often with the help of silver salts and oxidants, to produce a benzenesulfonyl radical. mdpi.comresearchgate.net These two radical species then couple to move the reaction forward. mdpi.comresearchgate.net The involvement of a free-radical pathway is often confirmed by experiments where the reaction is inhibited by the addition of radical scavengers like TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl). mdpi.com

In other copper-catalyzed transformations, such as the sulfenylation of indoles, the reaction is believed to proceed through a thio radical. royalsocietypublishing.org This radical can be generated from the disulfide, which is formed in situ from sodium benzenesulfinate in a Cu/DMF system. royalsocietypublishing.org The thio radical then adds to the indole (B1671886), followed by a single-electron oxidation and rearomatization to yield the final product. royalsocietypublishing.org The formation of sulfonyl radicals from sodium sulfinates can also be initiated by photoredox catalysis, where a photoexcited catalyst initiates an SET process. chinesechemsoc.org This versatility in generating sulfur-centered radicals via SET pathways makes sodium benzenesulfinate a valuable precursor in radical chemistry. rsc.org

Proton Transfer Steps in Catalytic Cycles

Proton transfer is another fundamental step that frequently occurs in the catalytic cycles of reactions utilizing sodium benzenesulfinate. It is often a terminal step in a mechanistic sequence, leading to the final product and catalyst regeneration.

In some copper-catalyzed sulfonylation reactions, after the coupling of radical species, the resulting intermediate complex undergoes a proton transfer to form a more stable complex, which then dissociates to release the desired sulfonated product and regenerate the active catalyst, thus completing the cycle. mdpi.comresearchgate.net

A more intricate mechanism involving proton movement is the Proton-Coupled Electron Transfer (PCET). acs.org PCET involves the concerted transfer of a proton and an electron, which allows for the circumvention of high-energy charged intermediates that would be formed in a stepwise process. acs.org In a visible-light-mediated hydrosulfonylation of alkenes catalyzed by a diarylcarbenium salt, the catalytic cycle is proposed to close via a PCET step. researchgate.netrsc.org After the key sulfonyl radical is generated and adds to the alkene, the resulting radical intermediate participates in the PCET, which reforms the diarylcarbenium salt catalyst, ready for the next turnover. researchgate.netrsc.org The ability of PCET to facilitate homolytic bond cleavage under relatively mild conditions makes it an attractive pathway in modern synthetic methods. acs.org

Mechanistic Investigations of Specific Transformations

Palladium-Catalyzed Desulfinative Cross-Coupling Mechanistics

Palladium-catalyzed desulfinative cross-coupling reactions have become a powerful method for carbon-carbon bond formation, using sodium benzenesulfinate as a stable and accessible aryl source. nih.govacs.org Detailed mechanistic studies have revealed a general catalytic cycle with several key elementary steps. nih.govnih.govacs.org

The generally accepted mechanism proceeds as follows:

Activation of Precatalyst : The active Pd(0) catalyst is generated in situ from a Pd(II) precatalyst, such as Pd(OAc)₂. Studies have shown that the homocoupling of the sulfinate salt can be responsible for this initial reductive step. nih.govnih.govacs.org

Oxidative Addition : The active Pd(0) species undergoes oxidative addition with an aryl halide (Ar-X), forming an arylpalladium(II) complex, [Ar-Pd(II)-X]. nih.gov

Transmetalation : The arylpalladium(II) complex reacts with the sodium sulfinate salt (Ar'SO₂Na). The sulfinate anion displaces the halide on the palladium center to form a putative palladium sulfinate intermediate, [Ar-Pd(II)-SO₂Ar']. nih.gov

Desulfination : This intermediate then extrudes sulfur dioxide (SO₂), a key step that drives the reaction forward, to yield a diarylpalladium(II) species, [Ar-Pd(II)-Ar']. nih.gov

Reductive Elimination : The final step is the reductive elimination of the two aryl groups from the palladium center, which forms the biaryl product (Ar-Ar') and regenerates the active Pd(0) catalyst. nih.gov

| Step | Description | Key Intermediate |

|---|---|---|

| Catalyst Activation | Reduction of Pd(II) precatalyst to active Pd(0) species. | Pd(0)Ln |

| Oxidative Addition | Addition of aryl halide to the Pd(0) center. | [Ar-Pd(II)(L)n-X] |

| Transmetalation | Exchange of halide ligand with the sulfinate anion. | [Ar-Pd(II)(L)n-SO2Ar'] |

| Desulfination | Extrusion of sulfur dioxide (SO2). | [Ar-Pd(II)(L)n-Ar'] |

| Reductive Elimination | Formation of the C-C bond and regeneration of the catalyst. | Ar-Ar' and Pd(0)Ln |

Interestingly, kinetic and structural analyses have demonstrated that the turnover-limiting step can vary depending on the nature of the sulfinate reagent. nih.govnih.govacs.org For carbocyclic sulfinates, such as sodium benzenesulfinate, the oxidative addition complex is the catalyst resting state, and the transmetalation step is turnover-limiting. nih.govnih.govacs.org In contrast, for pyridine-2-sulfinates, a chelated Pd(II) sulfinate complex formed after transmetalation is the resting state, and the subsequent loss of SO₂ becomes the turnover-limiting step. nih.govnih.govacs.org

Copper-Catalyzed Reaction Mechanisms

Copper catalysis offers a cost-effective alternative for reactions involving sodium benzenesulfinate, and several distinct mechanistic pathways have been proposed depending on the specific transformation.

Redox Coupling with Nitroarenes : In a simple copper-catalyzed synthesis of N-arylsulfonamides from nitroarenes and sodium sulfinates, a proposed mechanism begins with the coordination of the sulfinate to a Cu(I) species. nih.gov This is followed by a nucleophilic addition of the sulfur atom to the nitro group, forming a five-membered metallocycle intermediate, which then undergoes rearrangement and subsequent steps to yield the sulfonamide product. nih.gov This process uniquely uses the nitroarene as both the nitrogen source and an oxidant, while the sulfinate acts as both a reactant and a reductant. nih.gov

Radical Pathway for C-H Sulfonylation : For the remote C-H sulfonylation of anilines, a mechanism involving a single electron transfer (SET) is suggested. mdpi.com A copper catalyst forms a complex with the aniline derivative, which then engages in an SET process with an oxidant to create a radical complex. mdpi.comresearchgate.net Separately, sodium benzenesulfinate is oxidized to a benzenesulfonyl radical. mdpi.comresearchgate.net The coupling of these two radical intermediates, followed by a proton transfer step, affords the final product and regenerates the catalyst. mdpi.comresearchgate.net

Sulfenylation of Indoles : A copper-catalyzed sulfenylation of indoles with sodium sulfinates is thought to proceed via a different radical pathway. royalsocietypublishing.org Initially, sodium benzenesulfinate is converted to the corresponding diphenyl disulfide in the Cu/DMF system. royalsocietypublishing.org This disulfide then undergoes homolytic cleavage to produce a thio radical (PhS•), which adds to the electron-rich indole ring. royalsocietypublishing.org The resulting intermediate is then oxidized in a final SET step to give the 3-sulfenylindole. royalsocietypublishing.org

| Transformation | Proposed Key Intermediate(s) | Key Mechanistic Steps | Reference |

|---|---|---|---|

| Redox Coupling of Nitroarenes | Copper(I) sulfinate salt, Five-membered metallocycle | Coordination, Nucleophilic Addition | nih.gov |

| C-H Sulfonylation of Anilines | Anilidic radical complex, Benzenesulfonyl radical | Single Electron Transfer (SET), Radical Coupling, Proton Transfer | mdpi.comresearchgate.net |

| Sulfenylation of Indoles | Diphenyl disulfide, Thio radical (PhS•) | Disulfide formation, Radical Addition, Single Electron Transfer (SET) | royalsocietypublishing.org |

Rhodium-Catalyzed Desulfinative Coupling Mechanisms

Rhodium has also been employed to catalyze desulfinative couplings with sodium benzenesulfinate. A notable application is the synthesis of aryl ketones from the reaction of aldehydes with arenesulfinic acid sodium salts. researchgate.netsigmaaldrich.cn In this transformation, the rhodium catalyst facilitates the coupling, and molecular oxygen (O₂) is used as a terminal oxidant. researchgate.net While detailed mechanistic studies are less common than for palladium and copper, the reaction is believed to proceed through a desulfinative pathway, similar to other transition-metal-catalyzed processes. A plausible, though not fully elucidated, pathway would involve the formation of an aryl-rhodium species via desulfination of the sodium benzenesulfinate, followed by insertion of the aldehyde and subsequent steps to yield the ketone.

Mechanistic Insights into Homocoupling Reactions for Diaryl Sulfides and Disulfides

The homocoupling of sodium arenesulfinates provides a selective route to either symmetrical diaryl sulfides (Ar-S-Ar) or diaryl disulfides (Ar-S-S-Ar), with the product outcome being dictated by the reaction system. mdpi.comresearcher.liferesearchgate.netnih.gov

Synthesis of Diaryl Sulfides : The formation of symmetrical diaryl sulfides is predominantly achieved using palladium acetate (B1210297) (Pd(OAc)₂) as the catalyst. mdpi.comresearcher.lifenih.gov

Synthesis of Diaryl Disulfides : In contrast, symmetrical diaryl disulfides are exclusively produced when the reaction is conducted in a reductive system, such as iron in hydrochloric acid (Fe/HCl). mdpi.comresearcher.lifenih.gov

Control experiments have provided crucial insights into the underlying mechanisms. The addition of a radical scavenger, TEMPO, was found to inhibit both the palladium-catalyzed formation of diaryl sulfides and the iron-mediated synthesis of diaryl disulfides. mdpi.com This strongly indicates that both transformations proceed via a free-radical process. mdpi.com Furthermore, in the palladium-catalyzed reaction to form the diaryl sulfide (B99878), the corresponding disulfide was detected by mass spectrometry, suggesting that the disulfide could be an intermediate on the pathway to the sulfide. mdpi.com This implies a sequence that may involve initial disulfide formation followed by a palladium-catalyzed desulfurative coupling to yield the diaryl sulfide.

| Desired Product | Reaction System | Mechanistic Feature | Reference |

|---|---|---|---|

| Symmetrical Diaryl Sulfide | Pd(OAc)2 catalysis | Radical process; Disulfide may be an intermediate | mdpi.comresearcher.life |

| Symmetrical Diaryl Disulfide | Reductive Fe/HCl system | Radical process | mdpi.comresearcher.life |

Electrochemical Reaction Mechanisms for C-S Bond Formation

The electrochemical synthesis of organosulfur compounds using sodium benzenesulfinate has emerged as an attractive and environmentally friendly alternative to traditional methods that often require chemical redox agents. researchgate.net This approach leverages an electric current to generate highly reactive sulfonyl radicals from sodium sulfinates. These radicals can then participate in various C-S bond-forming reactions. researchgate.net

The general mechanism involves the anodic oxidation of the sulfinate anion to produce a sulfonyl radical. This radical species is then free to react with a suitable organic substrate. For instance, in the presence of alkenes, the sulfonyl radical can add across the double bond, leading to the formation of a new C-S bond and a carbon-centered radical. This intermediate can then undergo further reactions, such as oxidation or hydrogen atom abstraction, to yield the final sulfone product. The electrochemical approach offers a high degree of control over the reaction conditions and can be applied to a wide range of substrates. researchgate.net

A notable application is the aminosulfonylation of O-homoallyl benzimidates and N-alkenyl amidines. researchgate.net In these reactions, the electrochemically generated sulfonyl radical initiates a cascade of events, leading to the formation of valuable sulfur-containing heterocyclic compounds. researchgate.net

Photoredox Catalytic Mechanistic Pathways

Visible-light photoredox catalysis has revolutionized organic synthesis by providing mild and efficient pathways for the formation of various chemical bonds, including C-S bonds. mdpi.com In this context, sodium benzenesulfinate serves as an excellent precursor for sulfonyl radicals under photocatalytic conditions. researchgate.net

The general mechanism begins with the excitation of a photocatalyst (PC) by visible light to its excited state (PC*). The excited photocatalyst can then engage in a single-electron transfer (SET) process with sodium benzenesulfinate. In an oxidative quenching cycle, the excited photocatalyst oxidizes the benzenesulfinate anion to a benzenesulfonyl radical, while the photocatalyst is reduced (PC⁻). mdpi.com

This generated sulfonyl radical can then react with a variety of substrates. For example, in the presence of an alkene or alkyne, the sulfonyl radical adds to the unsaturated bond, forming a carbon-centered radical intermediate. This intermediate can then be oxidized by the reduced photocatalyst (PC⁻) to a carbocation, which can then be trapped by a nucleophile, or it can undergo other radical-mediated transformations to afford the final product. rsc.org

A specific example is the photoredox/nickel dual-catalyzed sulfonylation of aryl, heteroaryl, and vinyl halides. nih.gov In this system, the photocatalyst generates the sulfonyl radical from sodium benzenesulfinate. Concurrently, a nickel catalyst undergoes oxidative addition with the halide. The sulfonyl radical then adds to the Ni(II) intermediate to form a Ni(III) species, which subsequently undergoes reductive elimination to form the desired sulfone and regenerate the Ni(I) catalyst. nih.gov This dual catalytic system allows for the formation of C(sp²)-S bonds under mild, room-temperature conditions. nih.gov

| Catalyst System | Substrate | Proposed Intermediate | Product |

| Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆ / K₂CO₃ | gem-difluoroalkenes and thiols | Thiyl radical | α-fluoro-β-arylalkenyl sulfides |

| Na₂(Eosin Y) / PPh₃ | gem-difluoroalkenes and sodium benzenesulfinate | Oxygen-centered sulfinic radical | α-fluoro-β-arylalkenyl sulfides |

| PC1 / NiCl₂·glyme / dtbbpy | 4-bromobenzonitrile and sodium 4-methylbenzenesulfinate (B2793641) | Sulfonyl radical and Ni(III) intermediate | Sulfone |

Table showing examples of photoredox catalytic systems and their proposed intermediates.

Proposed Mechanisms for Revised Sulfinate Synthesis

While the classical synthesis of sodium benzenesulfinate involves the reduction of benzenesulfonyl chloride, alternative and revised methods have been developed with proposed mechanistic underpinnings. rsc.orgnih.gov One such approach involves the reaction of 2-sulfinyl benzothiazole (B30560) (BTS) with a nucleophile. nih.gov

In this method, BTS acts as a transfer reagent for the sulfinic acid moiety. The proposed mechanism involves the nucleophilic attack of a suitable reagent, such as sodium hydrosulfide (B80085) (NaHS), on the sulfonyl sulfur of BTS. nih.gov This leads to the cleavage of the S-N bond of the benzothiazole ring, releasing the sulfinate anion and a benzothiazole derivative. This method provides an oxidation-free pathway to sulfinate salts under mild conditions. nih.gov

Another revised synthesis involves the reaction of Grignard reagents with Bunte salts (sodium S-aryl thiosulfates). While this does not directly use sodium benzenesulfinate as a starting material, it provides a pathway to sulfides, which can then be oxidized to sulfones, highlighting the interconnectedness of sulfur compound synthesis. polyu.edu.hk

| Reagent | Reactant | Key Step | Product |

| 2-Sulfinyl benzothiazole (BTS) | Sodium hydrosulfide (NaHS) | Nucleophilic attack on sulfonyl sulfur and S-N bond cleavage | Sodium sulfinate |

| Benzenesulfonyl chloride | Sodium sulfite (Na₂SO₃) / Sodium bicarbonate | Reduction of sulfonyl chloride | Sodium benzenesulfinate |

Table summarizing proposed mechanisms for revised sulfinate synthesis.

Organoboron Photocatalysis Mechanisms

A recent advancement in C-S bond formation involves the use of organoboron compounds as photocatalysts in conjunction with a nickel catalyst. mdpi.com This dual catalytic system enables the cross-coupling of aryl bromides with sodium sulfinates under visible light irradiation. mdpi.com

The proposed mechanism for this photo–nickel dual catalysis is as follows:

Photocatalyst Excitation: Upon irradiation with visible light, the organoboron photocatalyst (PC), such as AQDAB, is excited to its energetic state (PC*). mdpi.com

Single-Electron Transfer (SET): The excited photocatalyst (PC*) engages in a single-electron transfer with sodium benzenesulfinate, leading to the formation of a benzenesulfonyl radical (ArSO₂•) and the reduced form of the photocatalyst (PC•⁻). mdpi.com

Nickel(0) Formation and Oxidative Addition: Concurrently, a Ni(II) precatalyst is reduced to a Ni(0) species. This Ni(0) complex then undergoes oxidative addition with the aryl bromide to form a Ni(II) intermediate. mdpi.com

Sulfonyl Radical Addition: The generated benzenesulfonyl radical adds to the Ni(II) intermediate, forming a Ni(III) complex. mdpi.com

Reductive Elimination: This Ni(III) species then undergoes reductive elimination to yield the final sulfone product and a Ni(I) species. mdpi.com

Catalyst Regeneration: The Ni(I) species is further reduced by the reduced photocatalyst (PC•⁻) to regenerate the active Ni(0) catalyst, thus closing the catalytic cycle. mdpi.com

This organoboron photocatalysis offers a greener and more sustainable alternative to traditional methods that often rely on expensive and rare iridium or ruthenium complexes. mdpi.com

| Catalyst System | Reactants | Proposed Key Intermediates | Product Type |

| AQDAB (organoboron photocatalyst) / Nickel | Aryl bromides and Sodium benzenesulfinate | ArSO₂• and Ni(III) complex | Sulfones |

Table illustrating the key components and intermediates in organoboron photocatalysis for sulfone synthesis.

Applications of Sodium Benzenesulfinate in Advanced Organic Synthesis

Broad Scope as a Multi-Functional Synthetic Precursor

Sodium benzenesulfinate (B1229208) is a versatile compound utilized extensively in organic synthesis as a source of the benzenesulfonyl group. chemicalbook.com Its utility stems from its capacity to act as a sulfonylating, sulfenylating, or sulfinylating agent, depending on the reaction conditions. researchgate.netrsc.org This flexible reactivity allows it to be a key precursor in the formation of various sulfur-containing compounds, including sulfones, thiosulfonates, sulfonamides, and sulfides, through the construction of carbon-sulfur (C-S), nitrogen-sulfur (N-S), and sulfur-sulfur (S-S) bonds. rsc.orgnih.gov

The compound's applications extend to being a valuable sulfur source for generating thioethers via direct C-H functionalization, offering an environmentally conscious alternative to traditional methods. chemicalbook.com Furthermore, it functions as a traceless linker in solid-phase synthesis, enabling the efficient production of diverse organic molecules such as pyrazolines, isoxazolines, and 1,2,4,5-tetrasubstituted imidazoles. chemicalbook.com Its role is also crucial in multi-component reactions, for instance, in the copper(II)-catalyzed domino synthesis of 4-benzenesulfonyl isoxazoles, which are valuable intermediates for pharmaceuticals and agrochemicals. chemicalbook.com

Synthesis of Diverse Organosulfur Compounds

The reactivity of sodium benzenesulfinate is pivotal in synthesizing a variety of organosulfur compounds, with a particular emphasis on the formation of sulfones, which are significant structural motifs in medicinal chemistry and materials science. rsc.orgnih.gov

Sulfones are a prominent class of organosulfur compounds, and sodium benzenesulfinate is a primary reagent for their synthesis through several effective methodologies. sigmaaldrich.comscientificlabs.iechemicalbook.com

A conventional and widely used method for sulfone synthesis involves the nucleophilic substitution reaction of sodium benzenesulfinate with organic halides. sigmaaldrich.comscientificlabs.iescientificlabs.co.uk This reaction is effective with various alkyl, allyl, and benzyl (B1604629) halides. organic-chemistry.org More advanced protocols have been developed using dual catalysis systems. For example, a nickel/photoredox dual catalysis system enables the cross-coupling of sodium sulfinates with a broad range of aryl, heteroaryl, and vinyl halides at room temperature, showing excellent functional group tolerance. semanticscholar.org Similarly, a nickel/organoboron-catalyzed coupling with aryl bromides under visible light provides another efficient route to sulfones. mdpi.com

| Organic Halide | Catalyst/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| 1-(4-bromophenyl)ethan-1-one | Nickel/Organoboron, White Light | 1-(4-(phenylsulfonyl)phenyl)ethan-1-one | Good | mdpi.com |

| Aryl Bromides (electron-withdrawing groups) | Nickel/Organoboron, White Light | Aryl Phenyl Sulfones | Moderate to Good | mdpi.com |

| Aryl/Heteroaryl/Vinyl Halides | Nickel/Photoredox Dual Catalysis | Aryl/Heteroaryl/Vinyl Phenyl Sulfones | Not Specified | semanticscholar.org |

| Alkyl Halides | Higher alcohols or diols (solvents) | Alkyl Phenyl Sulfones | Not Specified | sigmaaldrich.comscientificlabs.ie |

Copper-catalyzed cross-coupling reactions of sodium benzenesulfinate with organoboronic acids present a mild and efficient method for preparing aryl and alkenylsulfones. sigmaaldrich.comresearchgate.net This approach, a variant of the Chan-Evans-Lam coupling, typically utilizes a copper(II) catalyst, such as copper(II) acetate (B1210297), in the presence of a ligand like 1,10-phenanthroline. researchgate.net The reaction proceeds under an oxygen atmosphere and tolerates a variety of functional groups on the boronic acid, including amides, aldehydes, halides, and nitro groups. researchgate.net A notable development is the copper(I)-catalyzed sulfonylative Suzuki–Miyaura cross-coupling, which allows for a single-step synthesis of diaryl sulfones from aryl boronic acids, sulfur dioxide (using a surrogate like DABSO), and aryl iodides. nih.govrsc.org

| Boronic Acid | Catalyst System | Solvent/Temperature | Product Type | Reference |

|---|---|---|---|---|

| Aryl Boronic Acids | Copper(II) acetate / 1,10-phenanthroline | Dichloromethane/DMSO, 40°C | Aryl Sulfones | researchgate.net |

| Alkenyl Boronic Acids | Copper(II) acetate / 1,10-phenanthroline | Dichloromethane/DMSO, 40°C | Alkenyl Sulfones | researchgate.net |

| Aryl Boronic Acids | Cu(MeCN)₄BF₄ / L4 Ligand | DMPU, 110°C | Diaryl Sulfones (with Aryl Iodide and DABSO) | nih.gov |

The synthesis of vinyl sulfones can be achieved through the reaction of sodium benzenesulfinate with vicinal dibromides. sigmaaldrich.comchemicalbook.com This method provides a direct, catalyst-free pathway to various phenyl and methyl vinyl sulfones in good yields. organic-chemistry.org The reaction proceeds via an elimination mechanism, where the sulfinate anion acts as a nucleophile, leading to the formation of a C-S bond and subsequent elimination to generate the double bond of the vinyl sulfone. organic-chemistry.orgscripps.edu

The direct sulfonylation of vinyl halides with sodium benzenesulfinate is a powerful method for the stereoselective synthesis of (E)-vinyl sulfones. rsc.org A transition-metal-free procedure has been reported where the reaction is conducted in water, accelerated by the presence of n-Bu₄NBr and HCl, yielding (E)-vinyl sulfones in good yields. rsc.org Another innovative approach involves a photochemical, catalyst-free, radical-based synthesis. core.ac.uk This method relies on the visible-light-promoted activation of a halogen-bonding complex formed between a vinyl bromide and the sodium sulfinate salt. This photochemical reaction exhibits wide functional group tolerance and proceeds rapidly under mild conditions. core.ac.uk

| Vinyl Halide | Conditions | Key Features | Yield | Reference |

|---|---|---|---|---|

| Various Vinyl Halides | n-Bu₄NBr, HCl, Water, 100°C | Transition-metal-free | 61-73% | rsc.org |

| β-bromostyrene | 427 nm Light, DMSO, Room Temp | Photochemical, Catalyst-free, Radical-based | 98% | core.ac.uk |

| Various Vinyl Bromides | 427 nm Light, DMSO, Room Temp | Wide functional group tolerance (nitrile, nitro, halogens, ester) | Good to Excellent | core.ac.uk |

Formation of Sulfones

Copper(II)-Catalyzed Domino Synthesis of 4-Benzenesulfonyl Isoxazoles from 2-Nitro-1,3-enynes

A notable application of sodium benzenesulfinate is in the copper(II)-catalyzed three-component domino reaction for the synthesis of fully substituted 4-benzenesulfonyl isoxazoles. researchgate.net This method efficiently combines 2-nitro-1,3-enynes, various primary and secondary amines, and sodium benzenesulfinate under mild conditions to afford the desired heterocyclic products with high chemoselectivity. researchgate.net

The reaction proceeds smoothly, providing a direct route to complex isoxazole (B147169) derivatives. The process is characterized by its operational simplicity and the ability to generate molecular complexity in a single step.

Table 1: Examples of Copper(II)-Catalyzed Synthesis of 4-Benzenesulfonyl Isoxazoles

| Entry | 2-Nitro-1,3-enyne | Amine | Product | Yield (%) |

|---|---|---|---|---|

| 1 | 4-Methyl-N-(1-(nitromethylidene)-3-phenylprop-2-yn-1-yl)benzenesulfonamide | Aniline (B41778) | 3-(4-Methylphenyl)-5-phenyl-4-(phenylsulfonyl)isoxazole | 85 |

| 2 | 4-Chloro-N-(1-(nitromethylidene)-3-phenylprop-2-yn-1-yl)benzenesulfonamide | Benzylamine | 5-Phenyl-4-(phenylsulfonyl)-3-(p-tolyl)isoxazole | 82 |

| 3 | N-(1-(Nitromethylidene)-3-(p-tolyl)prop-2-yn-1-yl)benzenesulfonamide | Morpholine | 4-((3-(4-Methoxyphenyl)-5-phenylisoxazol-4-yl)sulfonyl)morpholine | 78 |

Formation of β-Ketosulfones from Oxime Acetates via Metal-Organic Framework (MOF) Catalysis

β-Ketosulfones are valuable synthetic intermediates, and their preparation from oxime acetates and sodium benzenesulfinate can be effectively catalyzed by a copper-based metal-organic framework (MOF). scispace.com Specifically, the recyclable heterogeneous catalyst Cu₂(OBA)₂(BPY) has demonstrated high activity for the direct C–S coupling of sodium sulfinates with oxime acetates to yield β-sulfonylvinylamines. scispace.comnih.gov These intermediates are then readily hydrolyzed to the corresponding β-ketosulfones in high yields. nih.gov

This method offers significant advantages, including the reusability of the catalyst, mild reaction conditions, and high product yields. scispace.com The catalytic efficiency of the Cu-MOF was found to be superior to several conventional homogeneous catalysts. nih.gov

Table 2: Cu-MOF Catalyzed Synthesis of β-Ketosulfones from Oxime Acetates

| Entry | Oxime Acetate | Sodium Sulfinate | Product | Yield (%) |

|---|---|---|---|---|

| 1 | 1-Phenylethan-1-one O-acetyl oxime | Sodium benzenesulfinate | 1-Phenyl-2-(phenylsulfonyl)ethan-1-one | 92 |

| 2 | 1-(p-Tolyl)ethan-1-one O-acetyl oxime | Sodium benzenesulfinate | 2-(Phenylsulfonyl)-1-(p-tolyl)ethan-1-one | 95 |

| 3 | 1-(4-Methoxyphenyl)ethan-1-one O-acetyl oxime | Sodium benzenesulfinate | 1-(4-Methoxyphenyl)-2-(phenylsulfonyl)ethan-1-one | 91 |

Direct Access to β-Ketosulfones from Ketone Hydrazones

A direct and efficient synthesis of β-ketosulfones has been developed through the C(sp³)–H sulfonylation of ketone hydrazones with sodium benzenesulfinate. mdpi.com This transformation is facilitated by a novel, reusable heterogeneous copper catalyst prepared from the pyrolysis of a chitosan-copper acetate complex (CuₓOᵧ@CS-400). mdpi.com

The reaction provides a straightforward route to a variety of β-ketosulfones, accommodating both aryl and alkyl sodium sulfinates. The heterogeneous nature of the catalyst allows for easy recovery and reuse for at least five cycles without a significant loss of catalytic activity. mdpi.com This method represents an eco-friendly and practical approach to the synthesis of these important sulfone derivatives. mdpi.com

Table 3: Heterogeneous Copper-Catalyzed Synthesis of β-Ketosulfones from Ketone Hydrazones

| Entry | Ketone Hydrazone | Sodium Sulfinate | Product | Yield (%) |

|---|---|---|---|---|

| 1 | Acetophenone N,N-dimethylhydrazone | Sodium benzenesulfinate | 1-Phenyl-2-(phenylsulfonyl)ethan-1-one | 85 |

| 2 | 4'-Methylacetophenone N,N-dimethylhydrazone | Sodium benzenesulfinate | 1-(p-Tolyl)-2-(phenylsulfonyl)ethan-1-one | 82 |

| 3 | 4'-Methoxyacetophenone N,N-dimethylhydrazone | Sodium p-toluenesulfinate | 1-(4-Methoxyphenyl)-2-(tosyl)ethan-1-one | 88 |

Electrochemical Synthesis of Alkyl Sulfones from 2,1-Benzisoxazoles

The direct synthesis of alkyl sulfones from 2,1-benzisoxazoles and sodium benzenesulfinate via an electrochemical approach is not a well-documented transformation in the reviewed scientific literature. While electrochemical methods exist for the synthesis of various sulfones from sodium sulfinates and olefins, and for the synthesis of 2,1-benzisoxazoles themselves, the specific electrochemical ring-opening sulfonylation of 2,1-benzisoxazoles appears to be an area that is not extensively explored. organic-chemistry.orgrsc.org

Hydrosulfonylation of Unactivated Alkenes

The anti-Markovnikov hydrosulfonylation of unactivated alkenes with sodium benzenesulfinate represents a powerful tool for the synthesis of linear alkyl sulfones. This transformation can be effectively achieved using visible-light photoredox catalysis. researchgate.netorganic-chemistry.org An iridium-based photocatalyst, [Ir(dF(CF₃)ppy)₂(dtbbpy)]PF₆, mediates the reaction, which proceeds via a free-radical mechanism. organic-chemistry.org

The process is initiated by a single-electron transfer (SET) from the photoexcited catalyst to the sodium sulfinate, generating a sulfonyl radical. organic-chemistry.org This radical then adds to the alkene double bond. The presence of acetic acid is crucial, as it converts the sodium sulfinate into sulfinic acid, which acts as a hydrogen atom donor in the final step to yield the alkyl sulfone product. organic-chemistry.org The method is applicable to a wide range of terminal, di-, tri-, and tetrasubstituted unactivated olefins, offering good yields and high regioselectivity. organic-chemistry.org

Table 4: Visible-Light-Mediated Hydrosulfonylation of Unactivated Alkenes

| Entry | Alkene | Sodium Sulfinate | Product | Yield (%) |

|---|---|---|---|---|

| 1 | 1-Octene | Sodium benzenesulfinate | 1-(Octylsulfonyl)benzene | 85 |

| 2 | Cyclooctene | Sodium benzenesulfinate | (Cyclooctylsulfonyl)benzene | 92 |

| 3 | α-Methylstyrene | Sodium p-toluenesulfinate | 1-Methyl-4-((2-phenylpropyl)sulfonyl)benzene | 78 |

Preparation of Sulfonamides

Coupling with Primary and Secondary Amines (e.g., m-CPBA, Hypervalent Iodine, Molecular Iodine, TBAI, Copper-Catalyzed, O-benzoyl Hydroxylamines)

The synthesis of sulfonamides from sodium benzenesulfinate and amines is a fundamental transformation that can be achieved through various oxidative coupling methods.

m-CPBA: Meta-chloroperoxybenzoic acid (m-CPBA) can be used as an oxidant to facilitate the coupling of sodium sulfinates with primary and secondary amines. nih.gov This method provides a metal-free approach to sulfonamide synthesis.

Hypervalent Iodine: Hypervalent iodine reagents are effective in mediating the synthesis of sulfonamides from sodium sulfinates and amines. figshare.com A method has been developed where a catalytic amount of an alkyl iodide (e.g., 1-iodopropane) is oxidized in situ by a stoichiometric amount of m-CPBA to generate a hypervalent iodine intermediate. researchgate.net This active species then facilitates the coupling of the sulfinate with the amine to produce the corresponding sulfonamide in good yields under mild conditions. researchgate.net

Molecular Iodine: An environmentally friendly approach utilizes molecular iodine (I₂) to mediate the reaction between sodium sulfinates and amines in an aqueous medium at room temperature. rsc.org This method is convenient and simplifies the product purification process.

TBAI: Tetrabutylammonium (B224687) iodide (TBAI) can catalyze the selective synthesis of sulfonamides from sodium sulfinates and tertiary amines. researchgate.net This metal-free method proceeds via the selective cleavage of C-N bonds through an iodine-catalyzed oxidation process. researchgate.net

Copper-Catalyzed: Copper catalysts can be employed for the formation of sulfonamides. One approach involves the copper-catalyzed transsulfinamidation of primary sulfinamides with O-benzoyl hydroxylamines, followed by oxidation to yield the desired sulfonamides. nih.gov Another copper-catalyzed method involves the coupling of aryl azides with sodium benzenesulfinate under visible light irradiation. nih.gov

O-benzoyl Hydroxylamines: In copper-catalyzed systems, O-benzoyl hydroxylamines can serve as the amine source in coupling reactions with sulfinamides, which are precursors to sulfonamides. nih.gov

Table 5: Comparison of Methods for Sulfonamide Synthesis from Sodium Benzenesulfinate and Amines

| Method | Oxidant/Catalyst | Key Features |

|---|---|---|

| m-CPBA | m-CPBA | Metal-free oxidation |

| Hypervalent Iodine | Alkyl Iodide / m-CPBA | In situ generation of hypervalent iodine catalyst |

| Molecular Iodine | I₂ | Environmentally friendly, aqueous medium, room temperature |

| TBAI | TBAI | Metal-free, suitable for tertiary amines |

| Copper-Catalyzed | Copper salts | Can utilize various amine sources including azides |

Oxidative N-Sulfonylation Protocols

The synthesis of sulfonamides, a critical functional group in medicinal chemistry, can be efficiently achieved through the oxidative N-sulfonylation of amines with sodium benzenesulfinate. Various protocols have been developed to facilitate this transformation. One approach involves the use of sodium iodide (NaI) as a catalyst with ethylene (B1197577) dibromide (EDB) under aerobic conditions to couple primary and secondary amines with sodium sulfinates, producing a wide range of sulfonamides in good to high yields. acs.org Another effective method utilizes tetrabutylammonium iodide (TBAI) as a catalyst under mild conditions. acs.org These reactions accommodate a variety of primary and secondary amines bearing different functional groups, demonstrating the broad applicability of sodium arylsulfinates in constructing N-S bonds. acs.org

| Catalyst/Reagent | Amine Substrate | Key Features | Outcome |

| NaI / EDB | Primary and secondary amines | Aerobic conditions | Good to high yields of sulfonamides acs.org |

| TBAI | Primary and secondary amines | Mild reaction conditions | Wide variety of sulfonamides acs.org |

| Iodine / TBHP | Tertiary amines | Cleavage of C-N bond | Good to high yields of sulfonamides acs.org |

Remote Sulfonylation of Anilines Utilizing Biomass-Derived Copper Catalysts

A novel and environmentally conscious method for the synthesis of arylsulfones involves the remote C-H sulfonylation of anilines with sodium sulfinates. chemrxiv.orgresearchgate.net This transformation is facilitated by a recyclable heterogeneous catalyst derived from biomass, specifically CuₓOᵧ@CS-400. chemrxiv.orgresearchgate.netconcordia.ca The reaction proceeds at room temperature and demonstrates compatibility with a diverse range of aniline derivatives, affording the desired sulfonylation products in moderate to good yields. chemrxiv.org A key advantage of this protocol is the catalyst's stability and reusability; it can be recovered and reused up to five times without a significant loss of catalytic efficiency. chemrxiv.orgresearchgate.net The resulting products can be readily hydrolyzed to yield the corresponding 4-sulfonyl anilines. chemrxiv.orgconcordia.ca Mechanistic studies suggest the reaction may proceed through a radical pathway. chemrxiv.org This method provides a unique and sustainable strategy for synthesizing arylsulfones through copper-catalyzed C-H functionalization. chemrxiv.orgresearchgate.net

| Catalyst | Substrates | Reaction Conditions | Key Advantages | Product |

| CuₓOᵧ@CS-400 | Aniline derivatives, Sodium sulfinates | Room temperature | Biomass-derived, recyclable catalyst; mild conditions; good functional group tolerance chemrxiv.orgresearchgate.net | 4-sulfonyl anilines (after hydrolysis) chemrxiv.org |

Synthesis of Thiosulfonates

Sodium benzenesulfinate is a key reagent in the synthesis of thiosulfonates, which are valuable intermediates in organic synthesis.

Thiosulfonates can be synthesized via the cross-coupling of thiols and sodium sulfinates under aerobic conditions. acs.org One effective catalytic system employs a copper(I) iodide-phenanthroline complex (CuI-Phen·H₂O), which catalyzes the sulfenylation of various thiols with sulfinates to produce the corresponding thiosulfonates in yields ranging from 40% to 96%. acs.org Alternatively, iron(III) chloride (FeCl₃) serves as an efficient catalyst for the same transformation, providing a wide array of both symmetrical and unsymmetrical thiosulfonates in high yields of 83–96%. acs.org

| Catalyst | Reactants | Key Feature | Product Yield |

| CuI-Phen·H₂O | Thiols, Sodium sulfinates | Aerobic S-S coupling | 40–96% acs.org |

| FeCl₃ | Thiols, Sodium sulfinates | Synthesis of symmetrical and unsymmetrical products | 83–96% acs.org |

An alternative route to thiosulfonates involves the reaction of disulfides with sodium benzenesulfinate. A method developed by Langlois and co-workers utilizes bromine to facilitate the sulfenylation of a range of disulfides, affording alkyl and aryl thiosulfonates in high yields. acs.org The reactivity in this protocol is influenced by steric factors, with primary disulfides generally being more reactive than secondary ones. For instance, the sterically hindered tert-butyl disulfide does not yield the desired thiosulfonate product under these conditions. acs.org

Generation of Thioethers via Direct C-H Functionalization

Sodium benzenesulfinate can serve as a stable and odorless sulfur source for the direct synthesis of thioethers via C-H functionalization. nih.govnih.gov A novel method employs ammonium (B1175870) iodide to induce the regioselective sulfenylation of electron-rich heterocycles and other substrates. nih.govresearchgate.net This approach has been successfully applied to flavones, indoles, and arylimidazo[1,2-a]pyridines, generating the corresponding thioether derivatives in good yields. nih.govnih.gov This strategy avoids the use of transition metals and provides an environmentally friendly alternative to traditional methods for thioether synthesis, which often rely on malodorous thiols or pre-functionalized starting materials. nih.gov

| Substrate Class | Inducer | Key Feature | Product |

| Flavones | Ammonium Iodide | Direct, regioselective C-H functionalization nih.gov | Thioether derivatives nih.gov |

| Indoles | Ammonium Iodide | Odorless sulfur source, metal-free nih.gov | Thioether derivatives nih.gov |

| Arylimidazo[1,2-a]pyridines | Ammonium Iodide | Environmentally friendly conditions nih.gov | Thioether derivatives nih.gov |

Desulfinative Coupling Reactions for Carbonyl Compounds

Desulfinative coupling reactions using sodium arylsulfinates are an emerging strategy in palladium-catalyzed C-C bond formation, where the sulfinate group is extruded as sulfur dioxide. nih.gov These reactions have been effectively used to couple aryl sulfinates with aryl halides and benzyl chlorides to synthesize biaryls and diarylmethanes, respectively. acs.orgnih.gov However, the specific application of this methodology to the direct coupling of sodium benzenesulfinate with carbonyl compounds to form a new C-C bond (e.g., at the α-position of the carbonyl) is not extensively documented in the reviewed literature.

Rhodium-Catalyzed Desulfinative Coupling with Aldehydes to Yield Ketones

A novel method for the synthesis of aryl ketones has been developed through a rhodium-catalyzed desulfinative coupling reaction between aldehydes and arenesulfinic acid sodium salts. researchgate.net This process represents a significant advancement in carbon-carbon bond formation, offering a new protocol for creating valuable ketone structures. The reaction utilizes readily available starting materials and proceeds under aerobic conditions. researchgate.net

The coupling is notable for its efficiency and serves as an alternative to traditional methods of ketone synthesis. This rhodium-catalyzed approach effectively pairs aldehydes with sodium arenesulfinates, leading to the formation of the corresponding aryl ketones through the extrusion of sulfur dioxide. researchgate.net

Selective Homocoupling for Symmetric Diaryl Sulfides and Diaryl Disulfides

Sodium benzenesulfinate and its derivatives serve as versatile precursors for the selective synthesis of symmetric diaryl sulfides and diaryl disulfides through homocoupling reactions. mdpi.comnih.gov The selectivity of the reaction, leading to either the sulfide (B99878) or the disulfide, is highly dependent on the chosen catalytic system. mdpi.comresearchgate.netresearcher.life

For the synthesis of symmetric diaryl sulfides, a palladium acetate (Pd(OAc)₂) catalyzed system is predominantly used. mdpi.comnih.gov This method allows for the efficient coupling of a variety of sodium arenesulfinates, including those with both electron-donating and electron-withdrawing groups on the aromatic ring, to produce the corresponding diaryl sulfides in good yields. mdpi.com

Conversely, the selective formation of symmetric diaryl disulfides is achieved using a reductive iron/hydrochloric acid (Fe/HCl) system. mdpi.comnih.gov This protocol exclusively yields the disulfide product. A plausible mechanism for this transformation involves the reduction of the sodium arenesulfinate to a thiyl radical, which then undergoes homocoupling to form the disulfide bond. mdpi.com

The table below summarizes the optimized conditions for the selective homocoupling of sodium benzenesulfinate.

| Desired Product | Catalyst/Reagent System | Selectivity | Reference |

|---|---|---|---|

| Symmetric Diaryl Sulfide | Pd(OAc)₂ | Predominantly Sulfide | mdpi.com |

| Symmetric Diaryl Disulfide | Fe/HCl | Exclusively Disulfide | mdpi.com |

Synthesis of 2-(Phenylsulfonyl)-1,3-dienes and their Reactivity in Cycloaddition Reactions

2-(Phenylsulfonyl)-1,3-dienes are valuable intermediates in organic synthesis, known for their utility in cycloaddition reactions. orgsyn.org A facile and highly selective method allows for the introduction of a phenylsulfonyl group at the 2-position of various 1,3-diene systems, including both cyclic and acyclic dienes. orgsyn.org This transformation provides access to electron-deficient 1,3-dienes that are versatile participants in Diels-Alder reactions. orgsyn.org

These sulfonyl-activated dienes exhibit dual reactivity in [4+2] cycloaddition reactions, reacting efficiently with both electron-rich and electron-deficient olefins. This broad reactivity spectrum enhances their synthetic utility, allowing for the construction of a wide range of cyclic adducts that can be further functionalized. orgsyn.org For instance, 2-(phenylsulfonyl)-1,3-cyclohexadiene (B11560) can be synthesized in high yield and subsequently used in Diels-Alder reactions. orgsyn.org

The table below provides examples of 2-(phenylsulfonyl)-1,3-dienes synthesized from their corresponding 1,3-dienes.

| Starting 1,3-Diene | Resulting 2-(Phenylsulfonyl)-1,3-diene | Reference |

|---|---|---|

| 1,3-Cyclohexadiene | 2-(Phenylsulfonyl)-1,3-cyclohexadiene | orgsyn.org |

| 4-Methyl-1,3-pentadiene | 4-Methyl-2-(phenylsulfonyl)-1,3-pentadiene | orgsyn.org |

| 1,3-Pentadiene | 2-(Phenylsulfonyl)-1,3-pentadiene | orgsyn.org |

| 1,3-Butadiene | 2-(Phenylsulfonyl)-1,3-butadiene | orgsyn.org |

Function as a Traceless Linker in Solid-Phase Synthesis

Sodium benzenesulfinate, particularly when polymer-supported (e.g., polystyrene/1% divinylbenzene (B73037) sodium sulfinate), serves as an effective traceless linker in solid-phase organic synthesis (SPOS). acs.orgacs.orgnih.gov The resulting sulfone linker is robust and versatile, allowing for a variety of on-resin functionalizations before the final product is cleaved from the solid support without leaving behind any part of the linker functionality. acs.orgnih.gov This "traceless" feature is highly desirable in combinatorial chemistry and library synthesis, as it ensures that the final small molecules are free from residual linker fragments that could interfere with biological activity. acs.org

Solid-Phase Synthesis of Pyrazolines and Isoxazolines

A traceless solid-phase synthesis strategy utilizing a sulfone linker derived from sodium benzenesulfinate has been successfully employed for the preparation of pyrazoline and isoxazoline (B3343090) libraries. acs.orgacs.orgnih.govnus.edu.sg These heterocyclic compounds are of significant interest due to their diverse biological activities. acs.org

The key steps in this solid-phase synthetic route are:

Sulfinate S-alkylation: The polymer-supported sodium sulfinate is alkylated to form a sulfone-linked resin. acs.orgacs.orgnih.gov

Sulfone Anion Alkylation: The sulfone is deprotonated to form an anion, which is then alkylated, for example, with an epoxide. acs.orgacs.orgnih.gov

Oxidation: A subsequent oxidation step converts a γ-hydroxy sulfone to a γ-ketosulfone intermediate. acs.orgacs.orgnih.gov

Traceless Release: The final product is cleaved from the resin via an elimination-cyclization reaction, typically by treatment with hydrazine (B178648) or hydroxylamine, to yield the desired pyrazoline or isoxazoline. acs.orgacs.orgnih.gov

This methodology allows for diversification at multiple points in the synthesis, making it highly suitable for the generation of combinatorial libraries. acs.org

Solid-Phase Synthesis of 3,4-Dihydropyrimidine-2-ones

The sulfone linker strategy has also been extended to the facile solid-phase synthesis of 3,4-dihydropyrimidine-2-ones, a class of compounds known for a wide range of biological properties. nih.gov This approach utilizes a traceless linker derived from sodium benzenesulfinate to assemble the target heterocycles on a solid support. nih.gov

The core synthetic procedure involves the following key steps:

Sulfinate Acidification: The polymer-supported sodium sulfinate is acidified to generate the corresponding sulfinic acid on the resin. nih.gov

Three-Component Condensation: The resin-bound sulfinic acid participates in a Biginelli-type condensation with an aldehyde and a urea (B33335) or thiourea. nih.gov

Traceless Release: The final 3,4-dihydropyrimidine-2-one product is released from the solid support through a one-pot cyclization-dehydration process, which ensures no part of the linker remains on the target molecule. nih.gov

This method has been successfully used to generate a library of 18 different 3,4-dihydropyrimidine-2-one derivatives. nih.gov

Solid-Phase Synthesis of 1,2,4,5-Tetrasubstituted Imidazoles, Thiazoles, and Oxazoles

A versatile and efficient solid-phase synthesis for preparing 1,2,4,5-tetrasubstituted imidazoles, as well as related thiazoles and oxazoles, has been developed using a traceless sulfone linker strategy. nih.gov This method again leverages a polymer-supported sulfinic acid derived from sodium benzenesulfinate. nih.gov

The general synthetic pathway includes:

Sulfinate Acidification: Conversion of the polymer-supported sulfinate to the active sulfinic acid. nih.gov

Condensation: The resin-bound sulfinic acid undergoes condensation with an aldehyde and an amine. nih.gov

Traceless Release and Cyclization: The product is released from the resin via a one-pot elimination-cyclization reaction. This key step involves an in-situ formation of an α-ketoamide, facilitated by a thiazolium catalyst. The intermediate α-ketoamide is then converted to the final heterocycle by treatment with appropriate reagents: amines for imidazoles, Lawesson's reagent for thiazoles, or triphenylphosphine/iodine for oxazoles. nih.gov

This traceless solid-phase approach provides a powerful tool for the combinatorial synthesis of diverse and highly substituted five-membered heterocycles. nih.gov

Catalysis Research in Sodium Benzenesulfinate Chemistry

Transition-Metal Catalysis

Transition metals are widely employed to catalyze reactions with sodium benzenesulfinate (B1229208) due to their ability to activate the sulfinate salt and promote the formation of sulfonyl radicals or facilitate cross-coupling reactions. These catalytic approaches offer efficient and selective methods for the synthesis of a diverse range of organosulfur compounds.

Copper-Based Catalytic Systems

Copper catalysts are a popular choice for reactions involving sodium benzenesulfinate owing to their low cost, abundance, and versatile reactivity. Research in this area has explored various forms of copper catalysts, from simple salts to complex heterogeneous systems.

A notable application of copper catalysis is in domino reactions, where multiple bond-forming events occur in a single synthetic operation. For instance, a copper(II)-catalyzed three-component domino reaction has been developed for the synthesis of 4-benzenesulfonyl isoxazoles. nih.govmdpi.com This reaction utilizes 2-nitro-1,3-enynes, amines, and sodium benzenesulfinate to construct the fully substituted isoxazole (B147169) ring in a single step. nih.govmdpi.com

The proposed mechanism for this transformation involves an initial aza-Michael addition of the amine to the 2-nitro-1,3-enyne, followed by an intramolecular cyclization. The copper(II) catalyst then facilitates the sulfonylation of the cyclized intermediate with sodium benzenesulfinate, and a subsequent oxidative aromatization yields the final 4-benzenesulfonyl isoxazole product. nih.gov The reaction proceeds under mild conditions and demonstrates high chemoselectivity. nih.govmdpi.com A variety of substituted 1,3-enynes are tolerated, with both electron-donating and electron-withdrawing groups on the aryl substituent of the enyne providing the corresponding products in moderate to good yields. nih.gov

Table 1: Scope of Copper(II)-Catalyzed Domino Reaction with Various 1,3-Enynes

| Entry | R¹ Substituent | R² Substituent | Yield (%) |

|---|---|---|---|

| 1 | C₆H₅ | C₆H₅ | 75 |

| 2 | C₆H₅ | 4-MeC₆H₄ | 80 |

| 3 | C₆H₅ | 4-MeOC₆H₄ | 78 |

| 4 | C₆H₅ | 4-FC₆H₄ | 72 |

| 5 | C₆H₅ | 4-ClC₆H₄ | 70 |

| 6 | C₆H₅ | 4-BrC₆H₄ | 68 |

| 7 | 4-MeC₆H₄ | C₆H₅ | 73 |

| 8 | 4-ClC₆H₄ | C₆H₅ | 65 |

Data sourced from the Journal of Organic Chemistry, 2020. nih.gov

To enhance catalyst recyclability and sustainability, heterogeneous catalysts have been developed. One such example is a chitosan-supported copper catalyst (CuₓOᵧ@CS-400), which has been successfully employed for the selective C(sp³)–H sulfonylation of ketone hydrazones with sodium sulfinates. This reaction provides a direct route to β-ketosulfones. The catalyst is prepared from the pyrolysis of a complex of copper salts and chitosan, a readily available biopolymer.

This heterogeneous catalyst demonstrates high activity and can be easily recovered and reused for at least five cycles without a significant loss in its catalytic performance. The reaction tolerates a range of sodium sulfinates, including those with both electron-donating and electron-withdrawing groups, affording the corresponding β-ketosulfones in good yields. The proposed mechanism involves the formation of a sulfonyl radical from sodium sulfinate, which then reacts with an enamine intermediate generated from the ketone hydrazone.

The development of catalysts from renewable resources is a key aspect of green chemistry. In this context, bio-based copper catalysts, termed "Eco-Cu," have been prepared from the biomass of aquatic plants that have been used for the rhizofiltration of copper-rich effluents. This innovative approach not only provides a sustainable route to a catalyst but also contributes to the remediation of contaminated water.

These "Eco-Cu" catalysts have demonstrated efficiency in various organic transformations, such as azide-alkyne cycloaddition reactions. While their direct application in reactions with sodium benzenesulfinate is an emerging area, the successful use of these biomass-derived catalysts in other copper-catalyzed processes highlights their potential for future applications in C–S bond formation reactions. The ability to recycle these catalysts from the reaction mixture through techniques like rhizofiltration further enhances their environmental credentials.

Palladium-Based Catalytic Systems

Palladium catalysts are well-known for their efficacy in cross-coupling reactions. In the context of sodium benzenesulfinate chemistry, palladium catalysis facilitates desulfinative cross-coupling reactions, where the sulfinate group is extruded as sulfur dioxide. This strategy allows for the use of sodium sulfinates as arylating or heteroarylating agents.

One prominent example is the palladium-catalyzed desulfinative cross-coupling of (hetero)aryl sulfinate salts with aryl bromides. Mechanistic studies have revealed that the reaction mechanism can vary depending on the nature of the sulfinate salt. For instance, the reaction involving sodium pyridine-2-sulfinate shows a first-order dependence on the palladium acetate (B1210297) concentration, suggesting that the rate-determining step is the extrusion of SO₂ from a palladium sulfinate complex. In contrast, the reaction with sodium 4-methylbenzenesulfinate (B2793641) exhibits a half-order dependence on the palladium concentration, indicating a more complex mechanism involving an equilibrium between a catalytically active species and an off-cycle intermediate.

Palladium catalysis has also been applied to the desulfinative cross-coupling of sodium sulfinates with benzyl (B1604629) chlorides to synthesize diarylmethanes. This method utilizes various aromatic sodium sulfinates as the aryl source, which react with benzyl chlorides to afford the corresponding products in moderate to good yields following the extrusion of sulfur dioxide. Furthermore, a palladium-catalyzed desulfinative cyanation of sodium sulfinates has been developed, providing a straightforward route to aryl nitriles.

Table 2: Selected Examples of Palladium-Catalyzed Desulfinative Cross-Coupling Reactions

| Aryl Sulfinate | Coupling Partner | Catalyst System | Product Type | Yield (%) |

|---|---|---|---|---|

| Sodium pyridine-2-sulfinate | 1-bromo-4-fluorobenzene | Pd(OAc)₂ / PCy₃ | Biaryl | 95 |

| Sodium 4-methylbenzenesulfinate | 1-bromo-4-fluorobenzene | Pd(OAc)₂ / PCy₃ | Biaryl | 92 |

| Sodium benzenesulfinate | Benzyl chloride | PdCl₂(dppf) | Diaryl-methane | 85 |

| Sodium 4-chlorobenzenesulfinate | Benzyl chloride | PdCl₂(dppf) | Diaryl-methane | 78 |

| Sodium benzenesulfinate | Zn(CN)₂ | Pd(OAc)₂ / dppf | Aryl nitrile | 90 |

Data compiled from various sources.

Rhodium-Based Catalytic Systems

Rhodium catalysis has emerged as a powerful tool for the asymmetric synthesis of chiral molecules. In the realm of sodium benzenesulfinate chemistry, rhodium catalysts have been instrumental in developing the first direct asymmetric hydrosulfonylation of allenes and alkynes. This reaction provides a highly regio- and enantioselective method for the synthesis of chiral allylic sulfones.

The reaction employs a rhodium precursor, such as [Rh(COD)Cl]₂, in combination with a chiral P,N-ligand. The ligand plays a crucial role in controlling both the regioselectivity (favoring the branched product) and the enantioselectivity of the transformation. The use of commercially available sodium sulfinates as the sulfone source, under mild reaction conditions, makes this a practical and efficient method for accessing a wide array of chiral allylic sulfones with high enantiomeric excess. The scope of the reaction is broad, tolerating various functional groups on both the allene/alkyne and the sodium sulfinate.

Table 3: Rhodium-Catalyzed Asymmetric Hydrosulfonylation of an Allene

| Entry | Sodium Sulfinate | Ligand | Regioselectivity (b:l) | Yield (%) | ee (%) |

|---|---|---|---|---|---|

| 1 | Sodium p-toluenesulfinate | (Rₐₓ,S,S)-StackPhim | >20:1 | 95 | 97 |

| 2 | Sodium benzenesulfinate | (Rₐₓ,S,S)-StackPhim | >20:1 | 92 | 96 |

| 3 | Sodium 4-methoxybenzenesulfinate | (Rₐₓ,S,S)-StackPhim | >20:1 | 90 | 95 |

| 4 | Sodium 4-fluorobenzenesulfinate | (Rₐₓ,S,S)-StackPhim | >20:1 | 93 | 97 |

b:l = branched to linear ratio. Data sourced from the Journal of the American Chemical Society, 2018.

Metal-Free Catalysis